1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with appropriate reagents. One common method includes the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antioxidant and its ability to inhibit reactive oxygen species.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of cytochrome c peroxidase, thereby reducing oxidative stress . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:
1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: This compound also contains a thiophene ring but has a triazole ring instead of a pyrazole ring.
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: This compound is a precursor in the synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid.
The uniqueness of this compound lies in its specific combination of pyrazole and thiophene rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUATZWSTXLFCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378014 |
Source
|
Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220192-02-9 |
Source
|
Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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